(+)-Aristolochene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123408-96-8 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15+/m0/s1 |
InChI Key |
YONHOSLUBQJXPR-KCQAQPDRSA-N |
SMILES |
CC1CCCC2=CCC(CC12C)C(=C)C |
Isomeric SMILES |
C[C@H]1CCCC2=CC[C@@H](C[C@]12C)C(=C)C |
Canonical SMILES |
CC1CCCC2=CCC(CC12C)C(=C)C |
Origin of Product |
United States |
Biosynthesis of + Aristolochene
Enzymology of Aristolochene (B1197444) Synthase (EC 4.2.3.9)
Aristolochene synthase (EC 4.2.3.9) is classified as a carbon-oxygen lyase acting on phosphates. wikipedia.org It belongs to the class I terpenoid cyclases, characterized by an α-helical fold and dependence on divalent metal ions for catalysis. nih.govnih.gov
Aristolochene synthase has been identified and characterized from various fungal sources, notably Penicillium roqueforti (PR-AS) and Aspergillus terreus (ATAS). nih.govrhea-db.org
Penicillium roqueforti AS (PR-AS) : This enzyme was first isolated and purified in 1989. cardiff.ac.uk It is a monomeric sesquiterpene cyclase composed of 342 amino acid residues with a molecular weight of 38,000 Da. cardiff.ac.uk PR-AS catalyzes the conversion of FPP to (+)-aristolochene with high specificity (92%), also producing minor quantities of (S)-(−)-germacrene A and (−)-valencene in a 94:4:2 ratio. rsc.orgscilit.com The X-ray crystal structure of the apo-enzyme was solved in 2000. cardiff.ac.ukresearchgate.net
Aspergillus terreus AS (ATAS) : The A. terreus enzyme was purified to homogeneity in 2000. rhea-db.orgnih.gov It is encoded by an open reading frame of 960 bp, corresponding to a protein of 320 amino acids with a predicted molecular weight of 36,480 Da. nih.gov ATAS shares significant amino acid sequence identity with PR-AS (61% at the amino acid level and 66% at the nucleic acid level). nih.govnih.gov Unlike PR-AS, ATAS exclusively generates this compound from FPP, demonstrating high fidelity. nih.govscilit.comresearchgate.net Recombinant ATAS, expressed in Escherichia coli, showed identical steady-state kinetic parameters to the native enzyme. nih.gov
Farnesyl diphosphate (B83284) (FPP), a flexible 15-carbon isoprenoid, is the universal precursor for the biosynthesis of over 300 different cyclic sesquiterpenes. rsc.orgnih.gov Aristolochene synthase specifically catalyzes the cyclization of (2E,6E)-farnesyl diphosphate to this compound. wikipedia.orgrhea-db.org The enzyme's active site acts as a template, fixing FPP in a specific, productive conformation to ensure the correct cyclization pathway. nih.govosti.gov Studies with unnatural FDP isomers, such as 7-methylene farnesyl diphosphate, have shown that PR-AS can convert them to this compound via intermediate 7-methylene germacrene A, highlighting the enzyme's catalytic flexibility. rsc.org
Aristolochene synthase is a metal-dependent enzyme, requiring divalent metal ions, primarily magnesium (Mg²⁺), for its catalytic activity. researchgate.netcardiff.ac.uk These metal ions play a crucial role in triggering the ionization of farnesyl diphosphate. nih.govrsc.org
The active site of aristolochene synthase, like other class I terpenoid cyclases, contains two conserved metal-binding motifs:
The "aspartate-rich" motif (DDXXD/E) : This motif, specifically D⁹⁰DLLE in A. terreus AS, coordinates to Mg²⁺A and Mg²⁺C. nih.govnih.gov
The "NSE/DTE" motif : In A. terreus AS, this motif is N²¹⁹DIYSYEKE and chelates Mg²⁺B. nih.govnih.gov
These motifs, along with positively charged residues (e.g., Arg¹⁷⁵, Lys²²⁶, Arg³¹⁴, Tyr³¹⁵ in A. terreus AS), coordinate to a trinuclear magnesium cluster and the diphosphate group of the substrate. nih.govacs.orgresearchgate.net This coordination induces conformational changes that enclose the active site, shielding it from bulk solvent before substrate ionization. nih.govresearchgate.net The complete trinuclear magnesium cluster neutralizes the three negative charges of the diphosphate leaving group, which is essential for initiating substrate ionization and cyclization. nih.gov While Mg²⁺ is the primary cofactor, Mn²⁺ can also act as a cofactor, though high concentrations of Mn²⁺ can be inhibitory. cardiff.ac.ukpnas.org
The kinetic parameters for aristolochene synthase have been determined for enzymes from both Penicillium roqueforti and Aspergillus terreus.
Table 1: Kinetic Parameters of Aristolochene Synthase
| Enzyme Source | Substrate | Km (nM) | kcat (s⁻¹) | kcat/Km (s⁻¹nM⁻¹) | Reference |
| Aspergillus terreus AS | Farnesyl diphosphate (FPP) | 15 | 0.015 | 1.0 x 10⁻³ | rhea-db.orgnih.gov |
| Penicillium roqueforti AS | Farnesyl diphosphate (FPP) | 530 ± 280 (µM) | 0.004 ± 0.005 (s⁻¹) | 0.0158 ± 0.00071 (s⁻¹µM⁻¹) | researchgate.net |
Note: The Km and kcat values for Penicillium roqueforti AS are reported in µM and s⁻¹, respectively, which need to be converted to nM and s⁻¹ for direct comparison with A. terreus values if desired, or noted as distinct units. The table above maintains the original units from the source for P. roqueforti for accuracy in reporting the data as found.
Site-directed mutagenesis studies have shown that mutations in conserved Mg²⁺-binding domains often lead to reductions in both kcat and kcat/Km, and can increase the proportion of intermediate products like (S)-(−)-germacrene A. scilit.com For instance, the P. roqueforti Y92F mutant showed a 100-fold reduction in kcat but a 50-fold decrease in Km, resulting in only a minor 2-fold decrease in catalytic efficiency. scilit.com
Cofactor Requirements and Metal Ion Coordination in Catalysis (e.g., Mg²⁺)
Mechanistic Investigations of the Enzymatic Cyclization
The cyclization of farnesyl diphosphate by aristolochene synthase proceeds through a complex cascade of reactions involving highly reactive carbocation intermediates. researchgate.netrsc.orgacs.org The enzyme's active site provides a solvent-shielded template that guides the flexible substrate and chaperones these intermediates through specific carbon-carbon bond-forming reactions. nih.govosti.govresearchgate.net
The catalytic cycle initiates with the metal ion-dependent ionization of the allylic diphosphate ester of farnesyl diphosphate (FPP). nih.govebi.ac.ukrsc.org This step generates inorganic pyrophosphate (PPᵢ) and a highly reactive allylic carbocation. nih.govrsc.org The departure of the diphosphate group is triggered by its coordination to the divalent metal cation cofactors, particularly the trinuclear magnesium cluster. ebi.ac.uknih.govresearchgate.net The negative charge of the diphosphate leaving group is neutralized by interactions with the three Mg²⁺ ions and positively charged active site residues. ebi.ac.uk
Following the formation of the allylic carbocation, an electrophilic attack occurs at the C10-C11 π bond of the farnesyl chain, with inversion of configuration at C1. nih.govebi.ac.uk This leads to the formation of the neutral hydrocarbon intermediate, (S)-(−)-germacrene A. nih.govebi.ac.ukrsc.org The pyrophosphate leaving group is thought to play a role in substrate-assisted catalysis, potentially acting as a base for subsequent deprotonation steps. nih.gov
Table 2: Key Steps in Aristolochene Biosynthesis
| Step | Description |
| 1. Diphosphate Ionization | Metal ion-dependent ionization of farnesyl diphosphate (FPP) to generate an allylic carbocation and inorganic pyrophosphate (PPᵢ). The trinuclear magnesium cluster coordinates the diphosphate, facilitating its departure and stabilizing the developing positive charge. nih.govebi.ac.uknih.govrsc.orgebi.ac.uk |
| 2. Initial Cyclization | Electrophilic attack by the allylic carbocation on the C10-C11 double bond, with inversion of configuration at C1, leading to the formation of the neutral intermediate (S)-(−)-germacrene A. nih.govebi.ac.ukrsc.org |
| 3. Reprotonation and Further Cyclization | (S)-(−)-germacrene A undergoes reprotonation (likely by the by-product diphosphate, HOPPᵢ) to form the eudesmane (B1671778) cation. ebi.ac.ukrsc.org This intermediate then undergoes intramolecular attack and further rearrangements. ebi.ac.uk |
| 4. Rearrangements and Deprotonation | The eudesmane cation undergoes successive 1,2-methyl migration and hydride shifts, followed by deprotonation, to yield the final bicyclic product, this compound. ebi.ac.ukrsc.org |
The enzyme's active site is crucial in pre-organizing the conformation of the FPP substrate to ensure the correct cyclization cascade and prevent premature quenching of the highly reactive carbocation intermediates by bulk solvent. osti.govrsc.orgresearchgate.net
Postulated Carbocationic Intermediates (e.g., Germacrene A, Eudesmane Cation)
The cyclization of FPP to this compound proceeds through a cascade of carbocationic intermediates, crucial for guiding the reaction pathway and achieving the correct stereochemistry wikipedia.orgebi.ac.uk. The initial step involves the metal ion-dependent ionization of FPP, leading to the departure of the pyrophosphate leaving group and the generation of a highly reactive allylic carbocation nih.govwikipedia.orgebi.ac.uk.
One key postulated intermediate is (S)-(-)-germacrene A . This neutral, 10-membered macrocyclic hydrocarbon is formed by an initial intramolecular ring closure, specifically an electrophilic attack at C10 of the distal double bond on the C1 carbocation, accompanied by an inversion of configuration at C1 and removal of a proton from the cis-C12 methyl group nih.govwikipedia.orgebi.ac.uk. While germacrene A is an enzyme-bound intermediate, it has also been observed as a minor product in some Penicillium roqueforti reactions nih.govgenome.jp.
Following the formation of germacrene A, a subsequent protonation at C6 and an intramolecular electrophilic attack of the resulting C7 carbocation on the C2-C3 π bond leads to the formation of the bicyclic eudesmane cation nih.govwikipedia.orgebi.ac.uk. This trans-fused eudesmane cation is a highly reactive intermediate nih.gov. The enzyme's active site plays a critical role in precisely folding the enzyme-bound germacrene A to enable the formation of this specific eudesmane cation nih.gov.
The stabilization of these highly reactive carbocation intermediates, such as the eudesmane cation, is achieved through electrostatic interactions, including cation-π interactions with aromatic residues within the active site nih.gov.
Stereoselective Cyclization Pathways and Rearrangements (Hydride Shifts, Methyl Migrations)
The conversion from the eudesmane cation to this compound involves a series of stereoselective rearrangements, including hydride shifts and methyl migrations, followed by a final stereospecific deprotonation nih.govwikipedia.orgebi.ac.uk.
After the formation of the eudesmane cation, a 1,2-hydride shift occurs, typically from C2 to the carbocation at C3, leading to a new carbocation center ebi.ac.uknih.govnih.gov. Concomitantly or sequentially, a methyl migration (specifically, the C14 methyl group) from C7 to C8 takes place nih.govwikipedia.orgebi.ac.uk. This sequence of anti-migration and syn-deprotonation is believed to occur within a chair-boat conformation of the intermediate ebi.ac.uk.
The precise control over the substrate's conformation within the enzyme's active site is paramount for directing these specific rearrangements and ensuring the observed stereochemical outcome ebi.ac.uk. The active site acts as a template, binding the flexible polyisoprenoid substrate in the correct conformation for catalysis nih.govrcsb.org.
Role of Active Site Residues in Protonation and Deprotonation Steps (e.g., Tyr, Lys, Asp)
The active site of aristolochene synthase features several key residues that play critical roles in the protonation and deprotonation steps throughout the catalytic cascade.
Highly conserved aspartate residues are crucial for chelating the divalent magnesium ions (Mg²⁺) required for the reaction wikipedia.org. For instance, in Aspergillus terreus aristolochene synthase, D90 coordinates to two Mg²⁺ ions (MgA²⁺ and MgC²⁺) nih.gov. These metal ions are essential for triggering the initial carbocation formation by coordinating the diphosphate leaving group and establishing the necessary electrostatic environment within the active site wikipedia.org. Other aspartate residues, such as D91 and D94, are involved in salt bridge interactions or hydrogen bonding networks, further contributing to the active site's architecture nih.gov.
The role of specific general acid/base residues in protonation and deprotonation steps has been investigated. While Tyrosine (Tyr) residues, such as Y92 in P. roqueforti aristolochene synthase (conserved as Y67 in A. terreus), were initially hypothesized to act as general acid/base catalysts for the protonation of germacrene A and deprotonation of the eudesmane cation, site-directed mutagenesis studies (e.g., Y92F mutant) have shown that aristolochene can still be produced in appreciable quantities, suggesting that Tyr is not the catalytically obligatory general acid/base nih.govacs.org.
Instead, the pyrophosphate anion (PPᵢ) , the leaving group from FPP, has been proposed to function as a general acid/general base in catalysis nih.govebi.ac.uk. Structural evidence suggests that the PPᵢ anion is positioned and oriented within the active site to facilitate the stereospecific deprotonation of the eudesmane cation nih.gov.
Lysine (Lys) residues, such as Lys206 in P. roqueforti aristolochene synthase, are also implicated in proton transfer. Lys206 is thought to act as a general acid and general base within the cyclization cascade. A hydrogen bond network linking Lys206 to the bulk solvent through Asp203 and Arg200 may provide a proton shuttle ebi.ac.uk. Specifically, Lys206 has been suggested to deprotonate C12 to form germacrene A and later to deprotonate the C8 carbon to form the final product ebi.ac.uk.
Tryptophan (Trp) residues, such as W334 in P. roqueforti aristolochene synthase (conserved as W308 in A. terreus), are known to stabilize carbocation intermediates, including the eudesmane cation, through cation-π interactions nih.govebi.ac.uk.
Conformational Dynamics of Aristolochene Synthase During Catalysis
Aristolochene synthase undergoes significant conformational changes during its catalytic cycle, transitioning between "open" and "closed" states to facilitate substrate binding, catalysis, and product release nih.govrcsb.orgacs.org.
The enzyme typically exists in an "open," solvent-exposed conformation in its unliganded state nih.govrcsb.org. Upon binding of the substrate, farnesyl diphosphate (FPP), and subsequently three magnesium ions, the enzyme undergoes substantial conformational changes, transitioning to a "closed" conformation required for catalysis nih.govrcsb.orgacs.org. This open-to-closed transition involves reduced flexibility around the active site entrance, partly due to a "lid" closing over it acs.org.
Molecular dynamics simulations have provided insights into these dynamics, suggesting that FPP binding leads to an increased sampling of open conformations, which then allows the first two magnesium ions to bind acs.orgnih.gov. The closed enzyme conformation is maintained with the diphosphate moiety and two magnesium ions bound acs.orgnih.gov. These conformational changes are crucial for sequestering the active site from the solvent and creating a precise environment for the carbocation cascade nih.govrcsb.org. Tetramer assembly of the enzyme has been observed to hinder these conformational changes, potentially accounting for the attenuation of catalytic activity at higher enzyme concentrations nih.govrcsb.org.
The active site contour in the closed conformation is highly complementary in shape to that of the aristolochene product, highlighting the enzyme's role as a template for product formation nih.govrcsb.org. The flexibility of the active site also allows for the controlled reorientation of intermediates during the cyclization cascade, despite the enzyme's exquisite stereochemical precision acs.orgnih.gov.
Genetic and Molecular Aspects of Biosynthesis
The biosynthesis of this compound is governed by specific genetic elements and can be studied and manipulated using molecular biology techniques.
Gene Identification and Cloning (e.g., Ari1 locus)
The gene encoding aristolochene synthase has been identified and characterized in several fungal species. In Penicillium roqueforti, the gene responsible for encoding the rate-limiting enzyme, aristolochene synthase, is known as the ari1 locus (ORF2) wikipedia.orgwikipedia.orgnih.govresearchgate.net. The identification and cloning of this gene have been pivotal in understanding the genetic basis of aristolochene biosynthesis. The ari1 gene is part of a larger gene cluster that regulates the production of PR toxin, a mycotoxin for which aristolochene is a precursor wikipedia.orgwikipedia.org.
Heterologous Expression Systems for Aristolochene Synthase (e.g., Escherichia coli, Aspergillus oryzae)
To facilitate the study and production of aristolochene synthase, various heterologous expression systems have been employed. These systems allow for the production of recombinant enzyme in quantities suitable for biochemical and structural characterization.
Escherichia coli is a commonly used host for the heterologous expression of aristolochene synthase nih.gov. Expression in E. coli enables the production of recombinant aristolochene synthase, which can then be purified and used for detailed mechanistic studies, including X-ray crystallography and site-directed mutagenesis nih.govresearchgate.net.
While not explicitly detailed in the provided search results for Aspergillus oryzae in the context of aristolochene synthase expression, Aspergillus species are generally known for their ability to produce secondary metabolites and are often used in biotechnology for protein expression. The use of fungal hosts can sometimes be advantageous for expressing fungal enzymes, potentially allowing for proper folding and post-translational modifications.
The ability to express aristolochene synthase in heterologous systems has been instrumental in elucidating its catalytic mechanism, understanding its structural features, and exploring its potential for biocatalysis.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to (+)-Aristolochene
Total synthesis aims to construct complex molecules from simpler starting materials, often involving intricate retrosynthetic planning and precise control over reaction pathways.
Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving the transformation of a target molecule into progressively simpler precursor structures until readily available starting materials are identified. wikipedia.org For complex architectures like this compound, retrosynthetic analysis is crucial for designing an efficient synthetic route. beilstein-journals.org A notable approach to the total synthesis of (±)-aristolochene, alongside other eremophilane-type sesquiterpenoids, involved the strategic use of an octalone intermediate. researchgate.netubc.cacdnsciencepub.com This octalone, such as octalone 7 or 92, served as a key disconnection point, leading back to simpler building blocks. researchgate.netubc.cacdnsciencepub.com The subsequent conversion of this octalone into a keto ester (e.g., 12 or 105) was a central step, establishing a common synthetic intermediate for multiple related natural products. researchgate.netubc.cacdnsciencepub.com Furthermore, a Lewis acid-catalyzed Diels-Alder cycloaddition was identified as a key step in some syntheses, facilitating the rapid construction of the parent ring system of the target molecule. researchgate.net
The core structural challenge in the synthesis of this compound lies in the construction of its bicyclic eremophilane (B1244597) skeleton. researchgate.netubc.cacdnsciencepub.commdpi.com In the total synthesis described by Piers and co-workers, the bicyclic framework was efficiently established through the conversion of an octalone intermediate (e.g., octalone 7 or 92) into a keto ester (e.g., 12 or 105). researchgate.netubc.cacdnsciencepub.com This regioselective route was pivotal for assembling the desired ring system. researchgate.netubc.cacdnsciencepub.com The Diels-Alder cycloaddition, when employed, provided a rapid and effective means to build the parent ring system. researchgate.net Beyond these specific examples, the construction of bicyclic ring systems in sesquiterpenoids can also involve reactions such as aldol (B89426) condensations, as seen in the synthesis of other eremophilane-type compounds. researchgate.net Biosynthetically, the eremophilane skeleton is often derived from the eudesmane (B1671778) skeleton, which can inspire biomimetic synthetic strategies. mdpi.com
Controlling the precise stereochemistry is paramount in the synthesis of natural products like this compound, which possess multiple chiral centers. researchgate.netcardiff.ac.uk The Piers' synthesis achieved excellent control over the required stereochemistry, particularly through the use of a cycloaddition reaction. researchgate.net However, non-enzymatic synthetic routes to this compound frequently encounter significant challenges in stereocontrol and the management of reactive carbocation intermediates, often resulting in undesired rearrangements or racemization. To overcome these issues in chemical synthesis, the use of chiral auxiliaries or asymmetric catalysis is generally required, though these methods remain an area of ongoing development for this specific target. In stark contrast to chemical synthesis, the enzymatic biosynthesis of this compound by aristolochene (B1197444) synthase demonstrates remarkable stereochemical precision. The enzyme's active site provides a chiral environment that steers the carbocationic cascade, ensuring the production of a single enantiomer. cardiff.ac.uk This highlights the inherent difficulty in replicating such exquisite control through purely chemical means.
A key strategy in the efficient total synthesis of complex natural products is the development and utilization of common synthetic intermediates. In the total synthesis of (±)-aristolochene and related eremophilane-type sesquiterpenoids, a keto ester (e.g., 12 or 105), derived from an octalone (e.g., 7 or 92), served as a crucial common intermediate. researchgate.netubc.cacdnsciencepub.com This intermediate allowed for divergent synthetic pathways to access different target molecules within the eremophilane family. researchgate.netubc.cacdnsciencepub.com Further transformations of this keto ester, including alkylation, hydrolysis, and decarboxylation, led to a keto acid (e.g., 14 or 111). researchgate.netubc.cacdnsciencepub.com Additionally, conversion of the keto ester into a dithioketal (e.g., 23 or 127), followed by desulfurization, provided another olefinic ester intermediate (e.g., 25), which could then be converted to the desired product. researchgate.netubc.cacdnsciencepub.com
Control of Stereochemistry in Synthetic Pathways
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymes in conjunction with chemical reactions, offering a powerful alternative for producing complex molecules.
Aristolochene synthase (AS, EC 4.2.3.9) is a class I terpene cyclase that plays a pivotal role in the biosynthesis of this compound. cardiff.ac.ukwikipedia.orgnih.govwikipedia.orgresearchgate.netrsc.orgnih.gov This enzyme catalyzes the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP), to form the bicyclic hydrocarbon this compound with high specificity and exquisite structural and stereochemical precision. nih.govresearchgate.netrsc.org
Recombinant aristolochene synthase from fungi such as Aspergillus terreus and Penicillium roqueforti has been successfully expressed in Escherichia coli for in vitro studies. nih.govresearchgate.net The enzymatic reaction is initiated by the metal-dependent ionization of FPP, which generates a highly reactive allylic carbocation. nih.govwikipedia.orgresearchgate.netnih.gov This carbocation then undergoes a series of complex cyclization steps and rearrangements, ultimately leading to this compound. nih.govwikipedia.orgresearchgate.net The active site of aristolochene synthase features conserved aspartate residues that chelate three divalent magnesium ions (Mg²⁺) per reaction, which are crucial for catalysis. cardiff.ac.ukwikipedia.orgresearchgate.net Furthermore, the pyrophosphate (PPi) leaving group is thought to play a role as a general acid/general base in the catalytic process, stabilizing the eremophilane carbocation intermediate. cardiff.ac.uknih.govresearchgate.net
The application of recombinant aristolochene synthase in in vitro biocatalysis has proven to be an efficient method for producing complex natural products. This enzymatic process offers significant advantages over traditional chemical synthesis, particularly in achieving the desired stereochemistry without the need for chiral auxiliaries or asymmetric catalysis. cardiff.ac.uk Research has also demonstrated the catalytic flexibility of aristolochene synthase, as it can convert unnatural FPP isomers or analogues into this compound or related compounds, thereby expanding the potential for novel synthetic pathways. rsc.orgnih.govresearchgate.net Studies involving site-directed mutagenesis and the use of aza-analogues have provided valuable insights into the enzyme's reaction mechanism, confirming the involvement of intermediates such as germacrene A and the eudesmane cation. cardiff.ac.uk The concept of improved substrate channeling, potentially achieved by fusing enzymes, has also been explored to enhance product formation in chemoenzymatic syntheses. cardiff.ac.uk
Utilization of Non-Natural Substrates for Novel Compound Generation
Aristolochene synthase (AS), particularly from Penicillium roquefortii (PR-AS) and Nicotiana tabacum (tobacco 5-epi-aristolochene synthase, TEAS), exhibits remarkable catalytic flexibility, enabling the conversion of non-natural farnesyl diphosphate (FDP) isomers and analogues into novel compounds. nih.govwikipedia.orguni.lu This enzymatic plasticity allows for the in vitro synthesis of structurally complex natural products and their analogues. uni.lu
For instance, PR-AS can convert the unnatural FDP isomer 7-methylene farnesyl diphosphate into this compound via a 7-methylene germacrene A intermediate. nih.govuni.lu This transformation demonstrates the enzyme's ability to stabilize reactive conformers within its active site, leading to the formation of the natural bicyclic product from a synthetic precursor. nih.gov Similarly, tobacco 5-epi-aristolochene synthase (EAS) has been shown to cyclize anilinogeranyl diphosphate (AGPP), an unnatural FDP analogue, into a novel 13-membered macrocyclic paracyclophane alkaloid. wikipedia.org This highlights the potential of terpene synthases to generate new, functionally diversified, medium-sized terpene alkaloids, which are challenging to synthesize using conventional organic methods. wikipedia.org
Strategies for Substrate Engineering in Biocatalytic Production
Substrate engineering, coupled with enzyme engineering, is a powerful strategy to manipulate terpene synthase catalysis for the biocatalytic production of terpene natural products and analogues. uni.luuni-freiburg.de Molecular dynamics simulations and X-ray crystallography are crucial tools for identifying substrate binding modes, key active site residues, and the role of active site water molecules. uni-freiburg.de
Site-directed mutagenesis targeting specific "hotspots" within terpene synthases, such as residues in the G1/2, K/H, and Hα-1 helices, has been employed to modify active site water management and influence product outcomes. uni-freiburg.de For example, 2-fluoro-FDP has been successfully utilized as a substrate for Penicillium roqueforti aristolochene synthase (PR-AS), leading to the production of 2-fluorogermacrene A. uni-freiburg.de This approach provides insights into the initial ionization and cyclization mechanisms, suggesting that these steps can be concerted depending on the enzyme and substrate. uni-freiburg.de The ability of terpene synthases to accommodate synthetic FDP analogues as substrates or competitive inhibitors underscores their catalytic flexibility and offers avenues for generating non-natural terpenoids.
Chemical Modifications and Analog Design
Beyond direct enzymatic synthesis, chemical modifications and analog design strategies are employed to create a diverse range of aristolochene congeners, providing insights into structure-property relationships.
Both enzymatic and traditional chemical synthesis routes contribute to the generation of aristolochene derivatives. Enzymatic cyclization of farnesyl diphosphate (FPP) by aristolochene synthase is a highly specific process that yields this compound. nih.gov This biocatalytic method is efficient for producing complex natural products. nih.gov
In addition to enzymatic approaches, total chemical synthesis methods have been developed for racemic forms of eremophilane-type sesquiterpenoids, including (±)-aristolochene. wikipedia.org These multi-step laboratory syntheses often involve constructing the bicyclic framework through various organic chemistry techniques. wikipedia.orgnih.gov A significant advancement in diversifying aristolochene congeners involves combining genes from different fungal pathways. This approach has enabled the rapid synthesis of numerous oxygenated aristolochene congeners, with twenty such compounds being produced in the fungal host organism Aspergillus oryzae. nih.govthegoodscentscompany.comnih.govnih.gov
Structure-activity relationship (SAR) studies of modified aristolochene structures focus on understanding how chemical alterations influence their physical and chemical properties, as well as their interactions with enzymes, rather than their biological activity or toxicity. These studies are crucial for elucidating mechanistic pathways and guiding the design of new compounds.
Mutations within the active site of terpene synthases can significantly alter product specificity. For instance, single amino acid substitutions can change the stereochemical configuration of a dominant reaction product or lead to a narrower product specificity with enhanced production of specific reaction products. caymanchem.com Studies involving fluorinated FDP analogues have provided compelling evidence regarding the enzyme's mechanism. For example, 2-fluoro FPP, when incubated with aristolochene synthase, was converted to 2-fluorogermacrene A, suggesting a concerted initial cyclization to a germacryl cation. uni-freiburg.de Conversely, 12,13-difluoro farnesyl pyrophosphate acted as a potent inhibitor of aristolochene synthase, indicating a concerted initial cyclization. Analogues of FPP with phenyl substituents, while not acting as substrates, were found to be potent competitive inhibitors, demonstrating the active site's flexibility to accommodate large substituents and suggesting potential for generating non-natural terpenoids.
Combinatorial biosynthesis is a powerful methodology that involves altering the composition of enzymes in a biosynthetic pathway to generate structurally diversified molecules. nih.gov This approach has been successfully applied to expand the chemical space of aristolochene-type compounds.
By combining genes from four different fungal pathways in a host organism like Aspergillus oryzae, researchers have achieved the rapid total biosynthesis of twenty oxygenated aristolochene congeners. nih.govthegoodscentscompany.comnih.govnih.gov This strategy allows for the production of novel-to-nature molecules by leveraging the enzymatic machinery of different organisms. nih.gov Co-expression of terpene cyclase genes with P450 genes has also led to the production of hydroxylated aristolochene congeners, further diversifying the chemical landscape. This highlights how engineering fungal enzymes and biosynthetic pathways can lead to the creation of a wide range of new aristolochene variants. nih.govnih.gov
Biological and Ecological Functions Non Toxicological
Involvement in Plant Defense Mechanisms
Constitutive and Inducible Expression of Sesquiterpene Synthases in Plant Tissues
While (+)-Aristolochene is a fungal product, its structural analog, 5-epi-aristolochene, is a key plant sesquiterpene. The biosynthesis of 5-epi-aristolochene in plants is catalyzed by 5-epi-aristolochene synthase (EAS), an enzyme whose expression can be both constitutive and inducible depending on the plant species and environmental stimuli.
In Nicotiana attenuata and Nicotiana sylvestris, EAS is constitutively expressed in the roots, leading to a continuous formation of the antimicrobial sesquiterpenoid capsidiol (B150007). nih.govnih.govnih.gov This constitutive expression suggests a role for capsidiol in the basal defense mechanisms of these plant organs. nih.govnih.gov Conversely, in the shoots of N. attenuata, the accumulation of terpene synthase transcripts, including those for EAS, can be induced by external factors such as feeding by the tobacco hornworm (Manduca sexta). nih.govnih.govnih.gov
In Nicotiana tabacum, 5-epi-aristolochene synthase activity is typically not detected in unchallenged tissues but is known to be elicitor- and pathogen-inducible. nih.govuni.luwikipedia.org This inducible expression contributes to the plant's defense response by leading to the production of capsidiol, a phytoalexin. nih.govnih.govwikipedia.org Similarly, in chili pepper (Capsicum annuum), the gene encoding 5-epi-aristolochene synthase (PEAS) is induced by treatments such as UV-light irradiation, cellulase, or infection by Phytophthora capsici. wikipedia.orgwikipedia.orgwikipedia.org The tobacco genome is known to contain a complex gene family for EAS, with 12 to 15 copies. easychem.org These findings highlight the dynamic regulation of sesquiterpene synthases in plants, enabling both continuous and rapid, stress-responsive production of defense compounds.
Contributions to Fungal Secondary Metabolism and Inter-organismal Interactions
This compound is a bicyclic sesquiterpene predominantly produced by filamentous fungi, including prominent species such as Penicillium roqueforti and Aspergillus terreus. wikidata.orgwikidata.orgguidetopharmacology.orgwikipedia.org Its biosynthesis initiates from farnesyl pyrophosphate (FPP) through a cyclization reaction catalyzed by the enzyme aristolochene (B1197444) synthase. wikidata.orgwikidata.orgwikipedia.orgmetabolomicsworkbench.orgwikipedia.orgthegoodscentscompany.comnih.gov This enzymatic conversion is a critical step in the fungal secondary metabolic pathway.
This compound functions as a signaling molecule within fungal secondary metabolism. wikidata.org Research indicates that the influence of aristolochene on fungal metabolic regulation is an evolving area of study. wikidata.orgwikipedia.org For instance, the disruption of the biosynthetic gene cluster responsible for the production of PR toxin, a mycotoxin for which this compound serves as a precursor, has been observed to lead to an overproduction of other metabolites, such as mycophenolic acid. This phenomenon underscores the role of this compound and its related precursors in intricate fungal cell signaling networks. Furthermore, this compound has been identified as a phylogenetically conserved volatile compound within the fungal kingdom, suggesting its widespread importance in fungal communication and metabolic processes.
The involvement of this compound in modulating interactions between fungi and their host organisms is primarily mediated through its role as a biosynthetic precursor. Most notably, it is the parent hydrocarbon for PR toxin, a significant mycotoxin produced in large quantities by Penicillium roqueforti. wikidata.orgwikidata.orgwikipedia.orgthegoodscentscompany.com The expression levels of this compound and its downstream metabolites, such as eremofortins, can influence the metabolism of host organisms and modulate the interactions between the fungus and its surrounding environment. wikidata.orgwikipedia.org This modulation is a critical aspect of fungal ecology, impacting phenomena like mycotoxicoses in contaminated grains where PR toxin has been implicated. wikidata.orgwikipedia.org More broadly, fungal secondary metabolites, including those derived from this compound, contribute to diverse biological processes such as defense mechanisms, inter-microorganism communication, and virulence in pathogenic interactions. thegoodscentscompany.com
One of the most prominent ecological niches where this compound plays a role is in the production of blue-veined cheeses. The fungus Penicillium roqueforti, a key producer of this compound, is widely utilized in the commercial manufacturing of various blue cheese varieties, including Roquefort, Danish Blue, Stilton, and Gorgonzola. wikidata.orgwikipedia.org
The biosynthesis of this compound by P. roqueforti contributes significantly to the characteristic attributes of these cheeses. While P. roqueforti is known to produce PR toxin, which is derived from this compound, it is important to note that PR toxin is not stable in cheese and breaks down into less toxic forms during the ripening process. Beyond its role as a precursor to PR toxin, P. roqueforti's biochemical activities, influenced by its secondary metabolism including this compound biosynthesis, are essential for developing the distinctive blue-green color and the characteristic flavor profile of blue cheeses. The gene encoding aristolochene synthase (ari1) in P. roqueforti is directly involved in this biosynthetic pathway and has been used as a marker in the context of blue cheese production. The de novo production of this compound by sporulated surface cultures of P. roqueforti has been observed, with optimal production occurring around the fourth day after inoculation on specific culture media.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic and Mass Spectrometric Methodologies
Chromatographic separation coupled with mass spectrometric detection is the cornerstone for the analysis of volatile sesquiterpenes like (+)-aristolochene.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed technique for the identification and quantification of this compound. nih.gov This method is ideal for analyzing volatile metabolites produced by fungal cultures, such as Penicillium roqueforti. nih.gov In typical analyses, the volatile compounds are extracted from the sample, often using a headspace solid-phase microextraction (SPME) or a liquid-liquid extraction with a solvent like pentane, and then injected into the GC system. nih.govrsc.org
The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of authentic standards or established databases. The mass spectrum is characterized by its molecular ion peak corresponding to its molecular formula, C₁₅H₂₄, and a monoisotopic mass of 204.1878 Daltons. High-resolution mass spectrometry provides further confirmation. GC-MS analysis can successfully separate this compound from its common biosynthetic side products, such as germacrene A and valencene. rsc.org
Interactive Table 1: GC-MS Parameters Used in this compound Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Column Type | Non-polar capillary columns such as HP-5MS or DB-5MS are frequently used. | rsc.orgrsc.org |
| Column Dimensions | A common dimension is 30 m length x 0.25 mm internal diameter. | rsc.orgrsc.org |
| Carrier Gas | Helium is typically used as the carrier gas. | nih.gov |
| Temperature Program | A temperature gradient is employed, for example, starting at 50°C and ramping up to 250°C or higher to ensure separation of all volatile components. | rsc.org |
| Injector Temperature | Typically set around 250°C for splitless injection. | nih.gov |
| Detection | Mass spectrometer detects in the m/z range of 50-800 in electron ionization (EI+) mode. | rsc.org |
| Retention Time | Varies with the specific method; reported examples include 24.60 min and 25.18 min for aristolochene (B1197444). | rsc.org |
Accurate quantification of this compound and other sesquiterpenes in complex mixtures is critical for metabolic studies and biotechnological applications. A simplified and standardized single-vial GC-MS assay has been developed to facilitate the quantitative analysis of terpene synthases. researchgate.netnih.gov This method involves formulating the reaction in a glass GC vial, overlaying it with an organic solvent, and then directly injecting the solvent phase for GC-MS analysis after a suitable incubation period. nih.gov
This approach has been validated against traditional methods that use radiolabeled substrates and offers high sensitivity for detecting both major and minor reaction products. nih.govcapes.gov.br The use of an internal standard, such as farnesol, is common practice to ensure accuracy in quantification. nih.gov These quantitative techniques are essential for studying enzyme kinetics and for screening mutant enzyme libraries to discover synthases with altered product profiles. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification
Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation
While GC-MS is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural and stereochemical assignment of this compound.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom in the molecule. researchgate.netnih.gov The chemical shifts, coupling constants, and signal multiplicities are used to piece together the molecule's connectivity. rsc.org Assignments are typically confirmed using two-dimensional NMR experiments like COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations through bonds. rsc.org
Interactive Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source(s) |
|---|---|---|---|
| C1 | 1.69-1.72 | Data not specified | researchgate.net |
| C4 | 1.24-1.32 | Data not specified | researchgate.net |
| C6 | 2.02-2.10 | Data not specified | researchgate.net |
| C10 | 2.11-2.18 | Data not specified | researchgate.net |
| C14 (Methyl) | 0.90 | Data not specified | researchgate.net |
| C15 (Methyl) | 0.77 | Data not specified | researchgate.net |
The precise three-dimensional arrangement of atoms, or stereochemistry, of this compound is determined using advanced NMR techniques, most notably 2D Nuclear Overhauser Effect Spectroscopy (NOESY). The NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. ceitec.czacdlabs.com This spatial proximity information is crucial for establishing the relative configuration of the stereocenters. isibugs.org
In the case of this compound, NOESY experiments have been used to confirm the conformation, which is dictated by the equatorial-like orientation of the isopropylidene substituent. researchgate.net For instance, irradiation of the methyl group at C14 (δH 0.90) resulted in a Nuclear Overhauser Effect (NOE) enhancement to a proton on C6 (δH 2.02-2.10), confirming their spatial closeness and helping to assign the stereochemistry at that position. researchgate.net
¹H and ¹³C NMR for Structural Assignment
Isotopic Labeling Studies in Mechanistic Elucidation
Isotopic labeling is a powerful tool used to trace the metabolic fate of atoms through a biosynthetic pathway, providing profound insights into reaction mechanisms. boku.ac.at In the study of this compound biosynthesis, labeling experiments have been fundamental in confirming the cyclization cascade from the linear precursor, farnesyl pyrophosphate (FPP). nih.gov
One key finding from these studies was the identification of germacrene A as a crucial intermediate. Mechanistic studies involving incubation of the aristolochene synthase enzyme with FPP in deuterated water (²H₂O) demonstrated that a deuteron (B1233211) from the solvent is incorporated at the C6 position of the aristolochene product. researchgate.net This was evidenced by GC-MS analysis, which showed a molecular ion peak of m/z 205 (one mass unit higher than the unlabeled compound), and by ¹H and ²H NMR spectroscopy, which confirmed the absence of a specific proton signal at C6 and the presence of a deuterium (B1214612) signal, respectively. researchgate.netrsc.org These results provide direct evidence for the protonation step that terminates the cyclization cascade. researchgate.net
Computational Studies and Molecular Modeling
Quantum Mechanical and Molecular Dynamics Simulations of Aristolochene (B1197444) Synthase
Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful tools used to investigate the dynamic behavior of aristolochene synthase and its interactions with substrates and cofactors researchgate.netacs.orgresearchgate.netnih.gov. These simulations provide a time-dependent view of the enzyme's structural changes and the molecular events that underpin its catalytic cycle.
Molecular dynamics simulations have provided clear evidence regarding the conformational changes required for the aristolochene synthase reaction researchgate.netacs.orgnih.gov. The catalytic cycle typically begins with the binding of the substrate, farnesyl diphosphate (B83284) (FPP), which leads to an increased sampling of open conformations of the enzyme, facilitating the subsequent binding of magnesium ions researchgate.netacs.orgnih.govresearchgate.net. Three magnesium ions bind sequentially, playing a critical role in anchoring the diphosphate group of the substrate through metal coordination and hydrogen bond interactions researchgate.netacs.orgnih.govnih.govacs.orgresearchgate.net. This binding event triggers an open-to-closed conformational transition, which reduces the flexibility around the active site entrance, effectively sealing it from the bulk solvent by a "lid" closing over it researchgate.netacs.orgnih.govnih.gov. This closed conformation is maintained with the diphosphate moiety and two magnesium ions bound, forming a realistic model of the Michaelis complex that is often inaccessible to experimental structural studies researchgate.netacs.orgnih.gov. After the reaction, aristolochene and two magnesium ions are released, followed by the final magnesium ion and diphosphate, completing the catalytic cycle researchgate.netacs.orgnih.gov.
The active site of aristolochene synthase acts as a highly precise template, crucial for binding the flexible FPP substrate in a productive conformation and chaperoning carbocation intermediates through a specific sequence of carbon-carbon bond-forming reactions nih.govnih.gov. X-ray crystallographic studies of AS complexes with substrate analogues, such as farnesyl-S-thiolodiphosphate (FSPP), have shown that the substrate diphosphate group is anchored by metal coordination and hydrogen bond interactions, mimicking the expected productive binding mode of FPP acs.orgresearchgate.net. The active site contour is highly complementary in shape to that of aristolochene, ensuring a snug fit between the template and the flexible isoprenoid substrate researchgate.netnih.govnih.govnih.gov. Molecular dynamics simulations have further elucidated that the optimum substrate binding mode is a "U-shape" conformation, which is maintained by cooperative interactions with the three Mg2+-containing coordination shell and conserved residues like Trp 273 nih.gov. While the active site can exhibit flexibility to accommodate analogues with partially or completely incorrect stereochemistry, its precise control during catalysis leads exclusively to the (+)-aristolochene stereoisomer, suggesting a controlled reorientation of intermediates acs.orgresearchgate.net.
Computational and experimental studies have identified several key active site residues in aristolochene synthase that are critical for its catalytic activity and specificity. The enzyme's active site features a pyrophosphate binding site mediated by two or three Mg2+ ions nih.govcardiff.ac.uk. Key residues involved in metal ion binding include those within the "aspartate-rich" motif (e.g., D90DLLE) and the "NSE/DTE" motif (e.g., N219DIYSYEKE), which coordinate to the magnesium ions nih.gov. For instance, Asn 244, Ser 248, and Glu 252 are involved in coordinating the magnesium ions and the pyrophosphate, forming a hydrogen bonding network essential for catalysis cardiff.ac.uk.
Other residues play crucial roles in positioning the substrate and guiding the reaction cascade. Trp 334 and Phe 178 have been identified as key players in orienting the substrate in a reactive conformation within the binding pocket nih.gov. In Nicotiana tabacum 5-epi-aristolochene synthase (TEAS), the conserved Arg residue pair R264/R266 and aromatic residue pair Y527/W273 are crucial for promoting the closure of the active site into a hydrophobic pocket and forming π-stacking interactions with the ligand, thereby facilitating carbocation migration and electrophilic attack nih.gov. Studies on P. roqueforti AS mutants have revealed the importance of residues like Val 88, Thr 89, Leu 108, Tyr 92, and Phe 112 in maintaining the productive conformation of FPP and directing the initial C1-C10 sigma-bond formation researchgate.net. Furthermore, active site water molecules, while generally not directly involved in the hydrocarbon product formation, contribute to the active site contour that templates the substrate and carbocation intermediates nih.govnih.gov.
Substrate Folding and Orientation within the Active Site
In Silico Approaches to Reaction Mechanism Prediction
In silico approaches, particularly DFT and QM/MM calculations, have been pivotal in predicting and understanding the complex reaction mechanisms catalyzed by aristolochene synthase, especially the challenging carbocation cascade reactions nih.govcardiff.ac.ukcardiff.ac.ukfrontiersin.orgrsc.org.
Density Functional Theory (DFT) calculations have been extensively used to investigate the cyclization pathways in aristolochene biosynthesis. These calculations have explored the energetic viability of proposed mechanisms, including the intricate steps of carbocation formation, rearrangements, and proton transfers nih.govcardiff.ac.ukrsc.orgresearchgate.netnih.gov. For instance, high-level ab initio molecular orbital and DFT calculations have proposed an intramolecular proton transfer mechanism for the carbocationic cyclization of FPP to this compound, differing from earlier proposals in the key step of carbocation propagation nih.govresearchgate.net. This mechanism suggests that protonation of the C6-C7 double bond is achieved by intramolecular proton transfer, either directly or via a water molecule, with a computed barrier that is further lowered by the enzyme nih.govcardiff.ac.ukcardiff.ac.ukresearchgate.net. DFT calculations have also identified concerted, highly asynchronous cyclization pathways, demonstrating that the enzyme can template complex reactions that bypass adjacent carbocations nih.gov.
Quantum Mechanics/Molecular Mechanics (QM/MM) modeling is a hybrid computational method that combines the accuracy of QM for the chemically reactive part of a system with the efficiency of MM for the larger environmental (protein and solvent) part nih.govcardiff.ac.ukfrontiersin.orgwhiterose.ac.uk. This approach is particularly valuable for studying complex enzyme reactions like those catalyzed by aristolochene synthase, which involve highly reactive carbocation intermediates nih.govcardiff.ac.ukfrontiersin.orgnih.govchemrxiv.org. QM/MM simulations have been used to simulate the reaction in silico, considering different models of AS-PR (aristolochene synthase from P. roqueforti), including variations in magnesium ion binding cardiff.ac.ukcardiff.ac.uk. These simulations have helped evaluate the effects of the active site on the inherent gas-phase reactivity of intermediates and transition states nih.gov. While gas-phase results suggested the feasibility of intramolecular proton transfer, QM/MM free energy sampling simulations indicated that AS-PR might not significantly lower this barrier in vivo, suggesting alternative mechanisms involving neutral intermediates like germacrene A cardiff.ac.ukcardiff.ac.uk. QM/MM studies also contribute to understanding how enzymes regulate regio- and stereoselectivity and identify key catalytic residues frontiersin.org.
Carbocation Energy Profiling and Intermediate Stabilization
The biosynthesis of this compound from farnesyl diphosphate (FPP) proceeds through a series of carbocationic intermediates. Key intermediates in this cyclization cascade include the farnesyl cation, germacryl cation, and eudesmane (B1671778) cation. nih.govguidetopharmacology.orgnih.gov Computational investigations, utilizing methods such as ab initio, semi-empirical, and density functional theory (DFT) quantum mechanical calculations, have been employed to profile the energy landscape of these carbocationic transformations. wikipedia.orgguidetopharmacology.org
A proposed mechanism for the conversion of FPP to this compound by aristolochene synthase (AS-PR) from P. roqueforti involves an intramolecular proton transfer. guidetopharmacology.org This mechanism suggests a direct proton transfer, which avoids the generation, quenching, and regeneration of high-energy carbocation intermediates, thereby enhancing synthetic efficiency. wikipedia.orgguidetopharmacology.org The computed barrier for this direct intramolecular proton transfer is approximately 23 kcal/mol, which is significantly lowered to 16-20 kcal/mol within the enzyme's active site. guidetopharmacology.org An alternative pathway involving a proton shuttle via a pyrophosphate-bound water molecule is also considered feasible. guidetopharmacology.org
Enzymatic stabilization of these transient carbocation intermediates is critical for the reaction's progression. The initial carbocation formed upon diphosphate departure is stabilized by interactions with three magnesium ions (Mg²⁺), as well as specific amino acid residues such as Arg 264 and Arg 441 in 5-epi-aristolochene synthase. nih.gov Additionally, backbone carbonyls of Thr401 and Thr402, and the hydroxyl group of Thr403, contribute to the stabilization of the positive charge. nih.gov
Cation-π interactions, involving aromatic amino acid residues, are a significant factor in stabilizing these positively charged species within the active site. lipidmaps.orguni.lu For instance, Trp 334 in Penicillium roqueforti aristolochene synthase plays a crucial role in stabilizing the eudesmane cation intermediate. thegoodscentscompany.comlipidmaps.org Experimental evidence from site-directed mutagenesis studies, where Trp 334 was replaced with para-substituted phenylalanines, demonstrated a direct correlation between the electron-withdrawing properties of the substituents and the accumulation of germacrene A. thegoodscentscompany.comlipidmaps.org This finding provides compelling evidence for the stabilizing role of Trp 334 in the energetically demanding transformation of germacrene A to the eudesmane cation. thegoodscentscompany.comlipidmaps.org Furthermore, Phe 178 is also implicated in correctly positioning the substrate within the binding pocket. guidetopharmacology.org The enzyme's ability to achieve electrostatic stabilization of these high-energy intermediates without prematurely quenching the carbocation is a hallmark of its catalytic efficiency. nih.gov
The conformational pre-organization of the substrate within the active site, induced by cyclization, also contributes to an efficient proton transfer process. guidetopharmacology.org For example, the initial cyclization step forces the terminal isopropyl group to orient the C12 methyl group towards the C5-C6 double bond, followed by a rotation around the C10-C11 single bond during transition state formation. guidetopharmacology.org
Table 1: Computational Energy Barriers for Intramolecular Proton Transfer in Aristolochene Synthase
| Mechanism Type | Computed Barrier (kcal/mol) | Enzyme-Lowered Barrier (kcal/mol) | Reference |
| Direct Intramolecular Proton Transfer | ~23 | 16-20 | guidetopharmacology.org |
Computational Design of Enzyme Variants
Computational design approaches have been successfully applied to engineer variants of terpene synthases, including those involved in this compound biosynthesis, to alter their properties such as thermostability and catalytic activity.
One notable application is the computational design of a thermostable mutant of tobacco 5-epi-aristolochene synthase (TEAS). This engineering effort aimed to enable carbocation cyclization reactions at elevated temperatures, potentially leading to increased product yields. The design methodology involved identifying and targeting specific residues for mutation. Residues with high environmental energy, located more than 12 Å away from the substrate to minimize impact on enzyme activity, were selected for modification.
The engineered TEAS mutant demonstrated significant improvements in thermostability compared to the wild-type enzyme. The mutant retained enzymatic activity at 65°C and exhibited denaturation temperatures above 80°C, approximately double that of the wild-type enzyme. This successful engineering highlights the potential of computational design to enhance enzyme robustness for industrial or biotechnological applications.
Beyond thermostability, computational studies and molecular dynamics simulations provide crucial insights for designing enzymes with altered catalytic activities or product specificities. Understanding the complex conformational changes that occur during the catalytic cycle and how they are coordinated is essential for such designs. For instance, simulations have elucidated the sequence of ligand binding (FPP followed by magnesium ions) and the resulting conformational transitions (open-to-closed) that reduce active site flexibility and facilitate the reaction. These insights are invaluable for rationally designing terpene synthases with tailored functions.
Furthermore, computational and crystallographic studies have explored the catalytic promiscuity of enzymes like TEAS, demonstrating its ability to utilize alternative substrates, such as (cis,trans)-FPP, to produce different cyclization products (cisoid products). This understanding contributes to the broader goal of engineering terpene synthases for controlled synthesis of diverse terpenoid compounds.
Table 2: Thermostability Comparison of Wild-Type and Engineered TEAS
| Enzyme Variant | Activity Retention Temperature | Denaturation Temperature | Reference |
| Wild-Type TEAS | Lower than 65°C | ~40°C | |
| Engineered TEAS | 65°C | >80°C |
Evolutionary and Engineering Aspects of Sesquiterpene Synthases
Evolutionary Trajectories of Aristolochene (B1197444) Synthase Homologs
The evolution of terpene synthases is characterized by gene family expansion and functional diversification, leading to the vast array of terpenoid structures observed in nature.
Phylogenetic Analysis of Terpene Synthase Gene Families
The plant TPS family is broadly categorized into seven subfamilies—TPS-a, -b, -c, -d, -e/f, -g, and -h—based on their amino acid sequence similarities nih.govmdpi.commdpi.comoup.commdpi.com. Aristolochene synthase, as a sesquiterpene synthase, typically falls within the TPS-a subfamily, which is known to encode sesquiterpene synthases and is prevalent in both dicotyledonous and monocotyledonous plants nih.govmdpi.compnas.org.
Phylogenetic analyses indicate that the ancestral TPS gene emerged in land plants following their divergence from charophytic algae pnas.org. This primordial gene likely encoded a bifunctional class I and II diterpene synthase, responsible for producing ent-kaurene, a precursor for phytohormone biosynthesis, a function still conserved in the TPS-c and TPS-e/f subfamilies pnas.org. Over evolutionary time, the TPS family has been shaped by dual selective pressures: maintaining the production of essential primary metabolites like ent-kaurene, and diversifying the skeletons of secondary metabolites in a lineage-specific manner pnas.org. While phylogenetic relationships can group TPSs into distinct subfamilies, the precise functional assignment of novel enzymes often necessitates experimental validation due to the inherent complexity of their catalytic mechanisms and potential for product promiscuity pnas.orgpnas.org.
Gene Duplication and Functional Diversification
The remarkable chemical diversity of plant terpenoids is largely a consequence of the expansion and subsequent functional diversification of TPS gene families pnas.orgfrontiersin.orgoup.comoup.com. Gene duplication events, encompassing both tandem and segmental duplications, are identified as primary mechanisms driving the proliferation of TPS genes mdpi.comoup.commdpi.comoup.commdpi.comnih.gov. These duplication events frequently result in lineage-specific expansions of TPS clades, leading to considerable variation in gene family sizes across different plant species frontiersin.orgmdpi.comoup.comoup.commdpi.comnih.gov.
Following duplication, the duplicated genes often undergo neofunctionalization or subfunctionalization, acquiring new or modified catalytic activities and product specificities pnas.orgfrontiersin.orgoup.comoup.commdpi.com. This inherent functional plasticity allows even minor alterations within the enzyme's active site to profoundly influence the product outcome, thereby facilitating the evolution of novel functions with minimal genetic investment frontiersin.orgrsc.orgoup.com. A notable example is observed in Oryza species, where the combinatorial evolution of duplicated TPS genes within genomic clusters accounts for a significant portion of the chemical diversity of terpenes produced by these plants nih.gov.
Conserved Motifs and Structural Homology
Class I terpene synthases, to which aristolochene synthase belongs, are characterized by two highly conserved aspartate-rich motifs that are critical for their catalytic function: the DDxxD motif and the NSE/DTE motif pnas.orgnih.govrsc.orgmdpi.commdpi.compnas.orgmdpi.comacs.orgbeilstein-journals.orgacs.orgplos.orgresearchgate.netrsc.orgpnas.org. The DDxxD motif (e.g., DDxxD, DDXX(X)D) plays a pivotal role in coordinating divalent metal ions, typically magnesium (Mg²⁺), which are essential for binding the substrate and initiating the ionization of the prenyl diphosphate (B83284) precursor, such as FPP for sesquiterpenes pnas.orgnih.govrsc.orgmdpi.commdpi.compnas.orgmdpi.comacs.orgbeilstein-journals.orgacs.orgplos.orgrsc.orgpnas.org. The NSE/DTE motif (e.g., (N,D)Dxx(S,T)xxxE, ND(L,I,V)XSXXXE) also contributes to the binding of a trinuclear magnesium cluster, positioned at the entrance of the active site pnas.orgnih.govrsc.orgmdpi.commdpi.commdpi.combeilstein-journals.orgplos.orgrsc.org.
Another conserved motif, RRX8W, is found in the N-terminal domain of many TPSs, particularly monoterpene synthases (TPS-b subfamily), and is implicated in the conversion of geranyl diphosphate (GPP) to cyclic monoterpenes nih.govmdpi.commdpi.commdpi.complos.org. While its presence can vary, it is found in some sesquiterpene synthases nih.govplos.org. The active site of terpene synthases is typically a nonpolar pocket, a feature crucial for effectively managing and manipulating highly reactive carbocation intermediates during catalysis rsc.orgacs.org. However, the presence of occasional polar groups or water molecules within the active site has also been observed acs.orgpnas.org. The high degree of structural homology and the presence of these conserved motifs underscore a common mechanistic framework across the TPS family, where subtle changes in specific active site residues can lead to significant alterations in product specificity rsc.orgnih.govpnas.orgpnas.orgacs.org.
Enzyme Engineering for Modified Specificity and Enhanced Production
The intricate catalytic mechanisms and diverse product profiles of terpene synthases make them attractive targets for enzyme engineering, offering pathways for the production of valuable natural products and novel compounds.
Rational Design and Directed Evolution Strategies for Terpene Synthases
Engineering terpene synthases presents a promising avenue for the biocatalytic production of industrially relevant terpenes and the creation of novel chemical entities rsc.orgnih.govacs.orgsciepublish.comgoogle.comdigitellinc.com. Two principal strategies are employed in this field: rational design and directed evolution acs.orgsciepublish.comgoogle.comdigitellinc.com.
Rational Design involves making targeted modifications to the enzyme's genetic sequence based on a comprehensive understanding of its three-dimensional structure, catalytic mechanism, and the roles of specific active site residues rsc.orgnih.govpnas.orgacs.orgsciepublish.comdigitellinc.com. Advanced techniques such as molecular dynamics simulations and X-ray crystallography are invaluable in identifying key residues that influence substrate binding, protein folding, and the management of water molecules within the active site rsc.org. For enzymes whose structures and mechanisms are well-elucidated, rational design can be highly effective in enhancing catalytic activity and product specificity sciepublish.com.
Directed Evolution , conversely, relies on introducing random mutations across the enzyme's gene (e.g., via error-prone PCR) followed by high-throughput screening or selection methods to identify variants with desired traits, such as altered product specificity or improved catalytic efficiency acs.orggoogle.com. This approach is particularly advantageous when detailed structural or mechanistic information is limited, allowing for the exploration of a broader mutational landscape sciepublish.com.
Increasingly, computational tools, including machine learning algorithms, are being integrated into these engineering workflows to guide the design process, with the ultimate goal of developing "designer terpene synthases" capable of precise and predictable catalytic outcomes rsc.orgacs.org.
Alteration of Product Specificity and Diversification of Sesquiterpene Skeletons
Terpene synthases exhibit remarkable functional plasticity, meaning that even minor modifications to their active sites can profoundly alter their product profiles frontiersin.orgrsc.orgoup.com. Small changes introduced through mutagenesis frequently lead to significant shifts in the distribution of products rsc.orgpnas.orgpnas.org. For farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes, the catalytic versatility of sesquiterpene synthases allows for the theoretical generation of over 300 distinct hydrocarbon skeletons, highlighting the immense potential for diversification through enzyme engineering rsc.org.
Research findings demonstrate the success of engineering efforts in modifying product specificity:
Point mutations can effectively convert a monoterpene synthase into a sesquiterpene synthase by enlarging the active site cavity to accommodate the larger FPP substrate nih.gov.
Targeted mutations within specific "hotspot" regions, such as the G1/2, K/H, and Hα-1 helices, can manipulate active site water management, leading to the formation of novel products rsc.org.
Specific amino acid substitutions have been shown to diversify product formation, enabling a single enzyme to produce multiple distinct products from a single substrate mdpi.com.
A notable example is the Y402L substitution in an Artemisia annua (E)-β-farnesene synthase, which was identified as crucial for inducing product cyclization, converting an enzyme that typically produces linear products into one that synthesizes cyclic terpenes, including zingiberene, β-bisabolene, and α-bisabolol oup.com. Further mutations, such as T429G, can enhance the enzyme's specificity for a particular cyclic product like α-bisabolol oup.com.
Amino acid polymorphisms in Aquilegia TPS proteins have also been shown to influence catalytic activity and alter product profiles oup.com.
The precise control over the highly reactive carbocation intermediates within the enzyme's active site geometry is paramount to terpene synthase catalysis. Engineering efforts are focused on manipulating this reaction trajectory to guide the formation of desired alternative final products rsc.org.
Future Research Directions in + Aristolochene Investigations
Elucidating Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of (+)-Aristolochene is catalyzed by aristolochene (B1197444) synthase (AS), which converts farnesyl diphosphate (B83284) (FPP) into the bicyclic sesquiterpene. nih.govwikipedia.org While the AS from Aspergillus terreus is highly specific, producing this compound as the sole sesquiterpene product, the AS from Penicillium roqueforti also yields minor amounts of germacrene A and valencene. nih.gov Mechanistic studies have confirmed germacrene A as an on-path reaction intermediate during AS catalysis. cardiff.ac.uk
Future research in this area should focus on:
Identification of Novel Enzymes: Despite significant characterization of AS, there may be undiscovered enzymes involved in subtle modifications or alternative routes leading to this compound or its derivatives in different organisms. Exploring diverse fungal and plant species could reveal novel AS variants or accessory enzymes that influence product specificity or yield. researchgate.netnih.gov
Detailed Mechanistic Insights: Further elucidation of the precise steps and intermediates, particularly the conformational changes of AS during the catalytic cycle, is crucial. Molecular dynamics simulations have provided insights into ligand binding and conformational changes, suggesting that FPP binds first, followed by magnesium ions, leading to a closed enzyme conformation essential for catalysis. nih.gov Future studies could use advanced spectroscopic techniques and site-directed mutagenesis to validate these computational models and understand the roles of specific amino acid residues in catalysis and product fidelity. nih.govnih.gov
Evolutionary Relationships: Comparative studies of AS from different organisms, such as A. terreus and P. roqueforti, which despite divergent evolution, preserve a unique active site contour complementary to this compound, can shed light on the evolution of terpene biosynthetic pathways. nih.gov Understanding these evolutionary relationships can inform the discovery of new enzymes with desired properties.
Key enzymes and intermediates in this compound biosynthesis:
| Compound Name | Role in Biosynthesis | Enzyme Involved | PubChem CID |
| Farnesyl diphosphate | Substrate | Aristolochene Synthase | 162161 |
| Germacrene A | Intermediate | Aristolochene Synthase | 5281534 |
| This compound | Product | Aristolochene Synthase | 5320577 |
| Valencene | Minor Byproduct | P. roqueforti AS | 18764 |
Advanced Biocatalytic Applications in Sustainable Chemical Synthesis
Biocatalysis, utilizing enzymes like aristolochene synthase, presents a highly efficient, selective, and environmentally friendly alternative to conventional chemical synthesis. mdpi.comnih.govtudelft.nlrsc.org The mild reaction conditions (ambient temperature and pressure, aqueous media) and high specificity of enzymes align well with the principles of green chemistry. tudelft.nlrsc.org
Future research directions in biocatalytic applications of this compound synthase include:
Enzyme Engineering for Enhanced Performance: Rational design and directed evolution can be employed to optimize AS for industrial applications. This includes improving its catalytic activity, stability under various process conditions (e.g., temperature, pH, solvent compatibility), and expanding its substrate promiscuity to synthesize novel aristolochene derivatives or related sesquiterpenes. mdpi.comnih.govtudelft.nl
Process Intensification with Flow Biocatalysis: Implementing AS in continuous flow reactors, potentially with immobilized enzymes, can offer significant advantages in terms of productivity, reusability, and easier downstream processing. mdpi.comnih.govtudelft.nl This aligns with the pharmaceutical industry's shift towards continuous manufacturing for active pharmaceutical ingredients (APIs) and natural products. mdpi.com
Integration into Biorefineries: Exploring the potential of AS for the sustainable production of this compound within broader biobased economies, where it could serve as a platform chemical for further derivatization into valuable compounds. nih.gov
Potential improvements in biocatalytic processes:
| Aspect of Biocatalysis | Current State (General) | Future Direction for AS | Impact on Sustainability |
| Enzyme Activity | Often limited by natural rates | Directed evolution/rational design for higher turnover | Increased efficiency |
| Enzyme Stability | Can be sensitive to process conditions | Engineering for robustness (temperature, pH, solvents) | Reduced enzyme consumption |
| Substrate Scope | Generally highly specific | Expanding promiscuity for diverse product synthesis | Broader applicability |
| Enzyme Reusability | Often single-use in batch | Immobilization for continuous flow and multiple cycles | Reduced waste, cost-effective |
| Reaction Media | Predominantly aqueous | Exploration of non-conventional media (e.g., DES, scCO2) | Enhanced solubility, product recovery |
Integration of Multi-Omics Data for Comprehensive Functional Analysis
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems and their complex molecular networks. nih.govnih.govfrontlinegenomics.comsib.swiss Applying these integrated strategies to this compound investigations can provide unprecedented insights into its biosynthesis, regulation, and biological roles.
Future research should focus on:
Systems-Level Understanding of Biosynthesis: Integrating genomic data (identifying all potential terpene synthase genes) with transcriptomic data (gene expression levels), proteomic data (enzyme abundance and post-translational modifications), and metabolomic data (intermediate and product concentrations) can reveal the intricate regulatory mechanisms governing this compound production in its native hosts. nih.govnih.gov
Identification of Regulatory Bottlenecks: Multi-omics data can pinpoint bottlenecks in engineered metabolic pathways for this compound production, allowing for targeted interventions to increase yield. nih.gov
Functional Annotation and Discovery: By correlating gene expression with metabolite profiles, researchers can infer the functions of previously uncharacterized genes or pathways related to this compound metabolism or its downstream modifications. nih.govfrontlinegenomics.com
Advanced Data Integration Methodologies: Utilizing computational frameworks like Multi-Omics Factor Analysis (MOFA) can help in unsupervised integration, identifying principal sources of variation, and disentangling shared and specific axes of heterogeneity across different omic layers. embopress.org The development of more sophisticated algorithms for integrating diverse and large-scale multi-omics datasets will be crucial. frontlinegenomics.com
Benefits of multi-omics integration for this compound studies:
| Omics Layer | Information Provided | Contribution to this compound Research |
| Genomics | Genetic potential, gene sequences | Identifying AS genes and other biosynthetic pathway genes |
| Transcriptomics | Gene expression levels | Understanding transcriptional regulation of AS and pathway genes |
| Proteomics | Protein abundance, modifications, enzyme levels | Quantifying AS enzyme levels, identifying post-translational regulation |
| Metabolomics | Metabolite profiles, intermediate accumulation | Monitoring FPP conversion, this compound yield, and byproduct formation |
| Integrated | Holistic view, regulatory networks, bottlenecks | Unraveling complex biosynthesis regulation, optimizing engineered production |
Development of Novel Analytical Probes and Methodologies
Accurate and sensitive analytical methods are fundamental for the detection, quantification, and mechanistic investigation of this compound and its biosynthetic intermediates. Current methods often involve gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy. cardiff.ac.uknih.gov
Future research should focus on developing novel analytical tools and methodologies:
Activity-Based Probes (ABPs): Designing specific ABPs that covalently bind to and report on the activity of AS or other enzymes in the pathway could enable high-throughput screening of enzyme variants or inhibitors. nih.gov
Fluorescent Probes: Developing highly selective and sensitive fluorescent probes for real-time detection and imaging of this compound or key intermediates in living cells or in vitro systems. Such probes could offer advantages in terms of speed, simplicity, and non-invasiveness compared to traditional methods. nih.gov
Mechanistic Probes: Synthesis and application of FPP analogues, such as fluorinated FPP, have proven valuable in probing the catalytic mechanism of AS by trapping intermediates or altering reaction pathways. cardiff.ac.ukacs.orgresearchgate.net Future work could involve designing more sophisticated analogues to dissect specific steps of the cyclization cascade.
High-Throughput Screening Platforms: Developing automated analytical platforms that can rapidly screen large libraries of enzyme variants or microbial strains for enhanced this compound production, which is essential for metabolic engineering efforts. nih.gov
Advanced Spectroscopic Techniques: Employing advanced NMR techniques (e.g., cryo-probe NMR, solid-state NMR) or high-resolution mass spectrometry (HRMS) for detailed structural elucidation of novel derivatives or low-abundance intermediates.
Predictive Modeling for Rational Enzyme Design and Metabolic Engineering
The convergence of artificial intelligence (AI), machine learning (ML), and synthetic biology is revolutionizing enzyme engineering and metabolic engineering. nih.govdoi.orgnih.govginkgo.bioauctoresonline.org Predictive modeling plays a crucial role in accelerating the rational design of enzymes and optimization of biosynthetic pathways for this compound.
Future research directions include:
AI-Driven Enzyme Design: Leveraging AI and ML algorithms to predict the impact of specific mutations on AS activity, stability, and substrate specificity. This can guide the rational design of AS variants with improved catalytic properties or altered product profiles, moving beyond traditional empirical methods. doi.orgnih.govginkgo.bio
Metabolic Pathway Optimization: Applying predictive modeling to optimize entire metabolic pathways in host organisms for enhanced this compound production. This involves modeling gene expression levels, enzyme concentrations, and flux distribution to identify and alleviate metabolic bottlenecks. nih.govauctoresonline.org
Integration with High-Throughput Experimentation: Bridging computational predictions with rapid experimental validation through automated high-throughput screening platforms. This iterative "design-build-test-learn" cycle, powered by AI, can significantly accelerate the development of high-producing strains. nih.govdoi.orgginkgo.bio
De Novo Pathway Design: Utilizing AI for de novo design of synthetic metabolic pathways for this compound in non-native hosts, or for creating novel pathways to related compounds. This involves predicting optimal enzyme combinations and regulatory elements. nih.govauctoresonline.org
Physics-Based Simulations: Continued use and refinement of computational methods like quantum mechanics/molecular mechanics (QM/MM) calculations and molecular dynamics simulations to gain deeper insights into the reaction mechanisms of AS and guide rational enzyme modifications. nih.govdoi.org
Applications of predictive modeling in this compound engineering:
| Modeling Approach | Application | Goal for this compound |
| Machine Learning | Sequence-function prediction, activity/stability prediction | Designing AS variants with improved catalytic efficiency and robustness |
| Molecular Dynamics | Simulating enzyme-ligand interactions, conformational changes | Understanding AS mechanism, guiding active site modifications |
| Metabolic Modeling | Flux balance analysis, pathway optimization | Maximizing this compound yield in engineered hosts |
| AI for De Novo Design | Predicting novel enzymes or pathways for desired products | Creating new routes for this compound or its derivatives |
Q & A
Q. How is (+)-Aristolochene identified and quantified in natural extracts?
this compound is typically identified via gas chromatography-mass spectrometry (GC-MS) using non-polar capillary columns (e.g., MDN-5, 30 m length, 0.25 mm diameter) under temperature gradient conditions (40°C to 280°C at 8°C/min). Relative retention indices (RI) are compared to established databases for validation . Its molecular formula (C₁₅H₂₄) and monoisotopic mass (204.1878 Daltons) further confirm identification through high-resolution mass spectrometry .
Q. What is the biosynthetic pathway of this compound in fungal systems?
this compound is synthesized from farnesyl pyrophosphate (FPP) via aristolochene synthase (EC 4.2.3.9), a terpene cyclase. The enzymatic cyclization involves ionization of FPP, followed by stereospecific deprotonation and carbocation rearrangements. Key intermediates include germacrene A, as shown in isotopic labeling and mutagenesis studies .
Q. What analytical techniques are essential for characterizing this compound’s stereochemistry?
Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and 2D NOESY, resolves stereochemical configurations (e.g., 4R,4aS,6R stereocenters). X-ray crystallography of enzyme-ligand complexes (e.g., PDB 2E4O) provides structural insights into the active site’s stereochemical control .
Advanced Research Questions
Q. How do site-directed mutations in aristolochene synthase alter product specificity?
Mutagenesis of active-site residues (e.g., Y92, F178) disrupts substrate folding or carbocation stabilization, leading to alternative products like (E)-β-farnesene. For example, F178A mutations reduce steric constraints, enabling aberrant cyclization pathways. Kinetic assays (kₐₜ, Kₘ) and molecular docking validate these mechanistic shifts .
Q. What computational methods elucidate conformational dynamics in aristolochene synthase during catalysis?
Molecular dynamics (MD) simulations (>2 μs total) model ligand-induced conformational changes. Substrate binding (FPP) and Mg²⁺ coordination trigger open-to-closed transitions, with lid closure over the active site. Free-energy landscapes and principal component analysis (PCA) identify rate-limiting steps, such as diphosphate release .
Q. How can kinetic isotope effects (KIEs) resolve contradictions in proposed catalytic mechanisms?
Deuterium labeling at C11 of FPP reveals inverse KIEs (e.g., ²Dk = 0.8–1.2), indicating hydride shifts are not rate-limiting. Contrasting data from solvent isotope effects (e.g., ²H₂O) may highlight protonation-dependent steps, requiring hybrid QM/MM simulations to reconcile discrepancies .
Experimental Design & Data Analysis
Q. What strategies optimize heterologous expression of aristolochene synthase for in vitro assays?
Codon-optimized genes (e.g., Ari1 from Penicillium roqueforti) are expressed in E. coli BL21(DE3) with IPTG induction. Purification via affinity chromatography (His-tag) and size-exclusion chromatography ensures >95% purity. Activity assays monitor Mg²⁺-dependent FPP consumption via HPLC .
Q. How should researchers address conflicting kinetic data in enzyme inhibition studies?
Apply global fitting to time-course data using software like KinTek Explorer. Compare models (e.g., competitive vs. uncompetitive inhibition) via Akaike information criterion (AIC). Include error propagation analysis to quantify uncertainties in kₐₜ/Kₘ ratios .
Q. What statistical methods validate metabolite profiling in this compound-producing strains?
Multivariate analysis (e.g., PCA or PLS-DA) of GC-MS datasets identifies outliers and batch effects. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors in differential abundance testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
